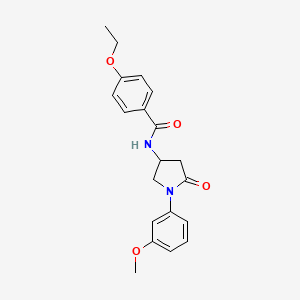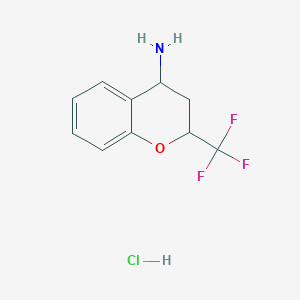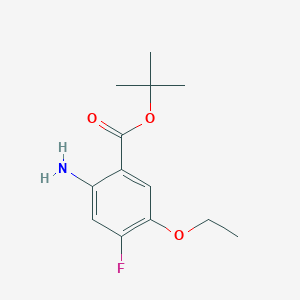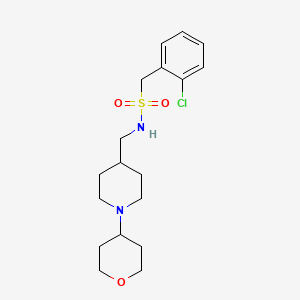
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is known to play a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Acting Drugs
Heterocycles, including triazoles and pyrrolidines, form a large class of organic compounds with potential CNS activity. These functional groups can serve as lead molecules for the synthesis of new drugs targeting CNS disorders, highlighting their importance in drug design and pharmacological studies (Saganuwan, 2017).
Biological Significance of Pyrimidine Derivatives
Pyrimidine and triazole derivatives have been identified as significant in the development of biologically active compounds. These structures, due to their ability to form coordination and hydrogen bonds, are useful in designing optical sensors and possess a range of biological and medicinal applications, indicating their versatility in scientific research (Jindal & Kaur, 2021).
Anticorrosive Applications
Quinoline derivatives, sharing structural similarities with triazoles, are employed as effective anticorrosive materials for metals. This application is due to their high electron density and ability to form stable complexes with metallic surfaces, suggesting potential industrial applications for similar compounds (Verma, Quraishi, & Ebenso, 2020).
Drug Discovery and Pyrrolidine Scaffold
The pyrrolidine ring, a feature of the compound , is a widely utilized scaffold in medicinal chemistry for its contributions to the stereochemistry and three-dimensional profile of molecules. This structural motif is involved in the design of compounds for various therapeutic areas, demonstrating the importance of such frameworks in drug discovery (Li Petri et al., 2021).
Environmental and Ecological Considerations
Compounds with chlorine and sulfur atoms, similar to those in the chemical of interest, have been studied for their environmental and ecological impacts, particularly in the context of organic pollutants. Such studies can inform the responsible use and disposal of chemically active substances to mitigate potential adverse effects on ecosystems (Husain & Husain, 2007).
Direcciones Futuras
The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound. Given the importance of triazole compounds in various fields, there could be significant interest in developing new synthetic methods and studying the biological activity of this compound .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazoles, which are known to interact with a wide range of biological targets . .
Mode of Action
As a member of the 1,2,3-triazole family, it may interact with its targets through the formation of hydrogen bonds and π-π stacking interactions . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways it affects. Other 1,2,3-triazole compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
1,2,3-triazoles are generally known for their good bioavailability and metabolic stability . They are often used in drug design to improve the pharmacokinetic properties of therapeutic agents.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-11-4-3-10(19-11)12(18)16-7-1-2-9(16)8-17-14-5-6-15-17/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVSNIEOUBMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(S2)Cl)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2774413.png)


![tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2774416.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2774418.png)
![2,4,7,8-Tetramethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774419.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2774420.png)

![N'-(Furan-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2774423.png)
![6-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2774428.png)

![1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride](/img/structure/B2774430.png)

